

Synthesis protocol for 2-(Methyl(phenyl)amino)acetic acid hydrochloride.

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Compound of Interest

Compound Name: 2-(Methyl(phenyl)amino)acetic acid hydrochloride

Cat. No.: B1601570

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An In-Depth Technical Guide to the Synthesis of **2-(Methyl(phenyl)amino)acetic Acid Hydrochloride**

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and a detailed protocol for the synthesis of **2-(Methyl(phenyl)amino)acetic acid hydrochloride**, a key intermediate in the development of various pharmaceutical compounds.^{[1][2]} The methodology described herein is grounded in fundamental principles of organic chemistry, emphasizing safety, efficiency, and reproducibility.

Strategic Overview and Mechanistic Insights

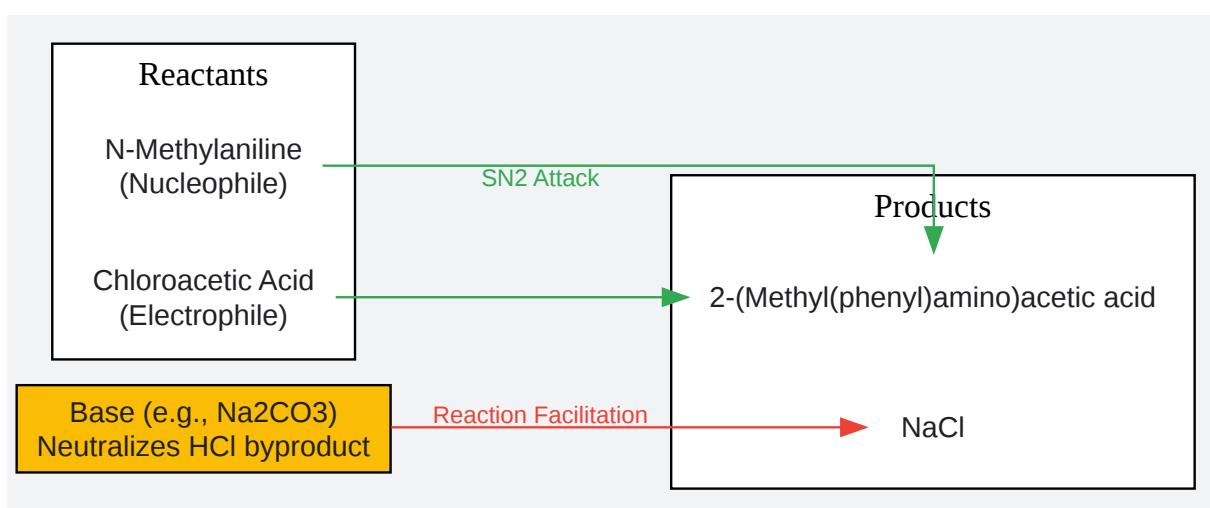
The synthesis of 2-(Methyl(phenyl)amino)acetic acid, also known as N-phenylsarcosine, is most effectively achieved via a nucleophilic substitution reaction. The core of this strategy involves the N-alkylation of N-methylaniline with an α -halo-substituted acetic acid, typically chloroacetic acid.

The Underlying Chemistry: An SN2 Pathway

The reaction proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine, N-methylaniline, serves as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic α -carbon of chloroacetic acid, displacing the chloride leaving group.

The presence of a base is critical for the success of this reaction. As the reaction progresses, hydrochloric acid (HCl) is formed as a byproduct. This acid would readily protonate the starting N-methylaniline, converting it into its non-nucleophilic ammonium salt and quenching the reaction. A base, such as sodium carbonate or sodium hydroxide, is added to neutralize the HCl in situ, allowing the N-methylaniline to remain in its free, reactive form.[3]

Following the successful alkylation, the resulting free amino acid is isolated and subsequently converted to its hydrochloride salt by treatment with hydrochloric acid. This final step often improves the compound's stability and handling characteristics as a crystalline solid.[4][5]



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Caption: SN2 reaction mechanism for N-alkylation.

Safety and Hazard Management: A Prerequisite for Synthesis

Scientific integrity demands a rigorous approach to safety. The reactants used in this synthesis possess significant hazards that must be managed through appropriate engineering controls and personal protective equipment (PPE).

- N-Methylaniline (CAS: 100-61-8): This compound is toxic if swallowed, inhaled, or if it comes into contact with skin.[6][7] It may cause damage to organs through prolonged or repeated

exposure.[6][7] Store in a tightly closed container in a cool, well-ventilated area away from strong acids and sources of ignition.[6][8]

- Chloroacetic Acid (CAS: 79-11-8): Highly corrosive and toxic. Causes severe skin burns and eye damage. It is fatal if swallowed or in contact with skin.
- Hydrochloric Acid (CAS: 7647-01-0): A strong, corrosive acid. Causes severe skin burns and eye damage. May cause respiratory irritation.

Core Safety Directives:

- All manipulations must be performed inside a certified chemical fume hood.
- Mandatory PPE includes, but is not limited to, a flame-resistant lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.
- Ensure immediate access to an emergency eyewash station and safety shower.[9]
- All chemical waste must be disposed of according to institutional and local regulations.[10]

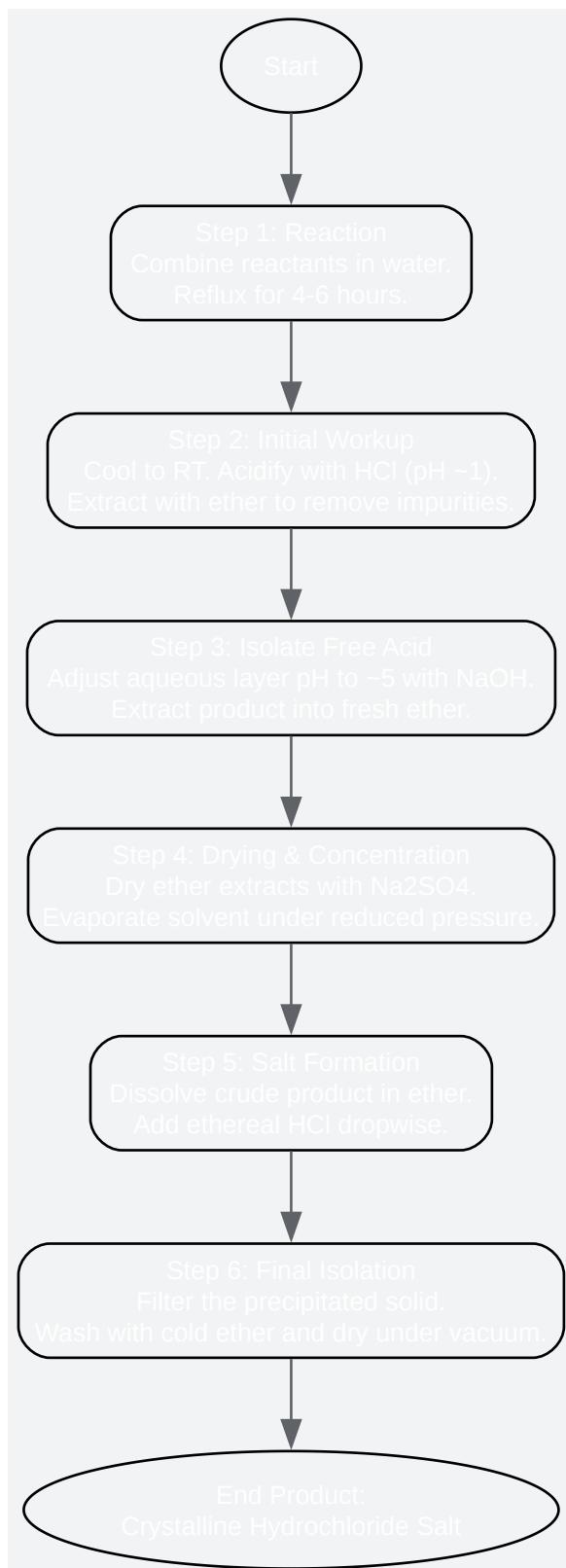
Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis, workup, and purification of the target compound.

Materials and Reagents

Reagent	CAS Number	Molar Mass (g/mol)	Amount (g)	Moles (mol)	Stoichiometric Ratio
N-Methylaniline	100-61-8	107.15	21.43	0.20	1.0
Chloroacetic Acid	79-11-8	94.50	18.90	0.20	1.0
Sodium Carbonate	497-19-8	105.99	23.32	0.22	1.1
Deionized Water	7732-18-5	18.02	250 mL	-	-
Diethyl Ether	60-29-7	74.12	As needed	-	-
Hydrochloric Acid	7647-01-0	36.46	As needed	-	-
Anhydrous Na ₂ SO ₄	7757-82-6	142.04	As needed	-	-

Step-by-Step Synthesis Workflow

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Caption: Step-by-step experimental workflow.

Procedure:

- Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-methylaniline (21.43 g, 0.20 mol), chloroacetic acid (18.90 g, 0.20 mol), sodium carbonate (23.32 g, 0.22 mol), and 250 mL of deionized water.
- Alkylation Reaction: Heat the mixture to reflux with vigorous stirring. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup and Purification:
 - After the reaction is complete, cool the mixture to room temperature.
 - Carefully acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 5. This step protonates the carboxylate to form the free amino acid.[\[4\]](#)
 - Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
 - Combine the organic extracts and wash them with a saturated sodium chloride solution (brine, 1 x 50 mL).
 - Dry the ether layer over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude 2-(Methyl(phenyl)amino)acetic acid as an oil or a low-melting solid.[\[4\]](#)
- Hydrochloride Salt Formation:
 - Dissolve the crude product in a minimal amount of fresh diethyl ether (approx. 150-200 mL).
 - While stirring, add a solution of 2.0 M HCl in diethyl ether dropwise until no further precipitation is observed.
 - Stir the resulting slurry for 30 minutes at room temperature.
- Final Isolation:

- Collect the white precipitate by vacuum filtration.
- Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.
- Dry the product under vacuum at 40-50°C to a constant weight.

Characterization

The identity and purity of the final product, **2-(Methyl(phenyl)amino)acetic acid hydrochloride**, should be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR will confirm the molecular structure.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups (e.g., C=O of the carboxylic acid, N-H of the ammonium salt).
- Melting Point Analysis: A sharp melting point range is indicative of high purity.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[\[11\]](#)

Expected Results and Troubleshooting

Parameter	Expected Outcome
Theoretical Yield	40.33 g
Typical Actual Yield	75-85% (30.25 g - 34.28 g)
Appearance	White to off-white crystalline solid [12]
Storage	Store in a dry, inert atmosphere at room temperature. [12]

Troubleshooting:

- Low Yield: May result from incomplete reaction (extend reflux time), inefficient extraction (ensure correct pH adjustments), or loss during recrystallization.

- Oily Product: Impurities or residual solvent may prevent crystallization. Try triturating the crude product with a non-polar solvent like hexane or perform a full recrystallization from a solvent system like ethanol/ether.

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